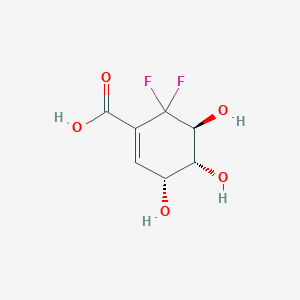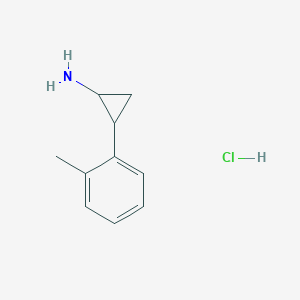
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride is a synthetic compound that belongs to the family of phenethylamines. It is known for its potential therapeutic effects and has been used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropanamine derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate
Uniqueness
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features and potential therapeutic effects. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for scientific research .
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-4-2-3-5-8(7)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |
InChIキー |
DVIHPGKSYOCXCP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2CC2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


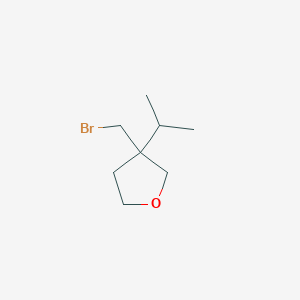
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
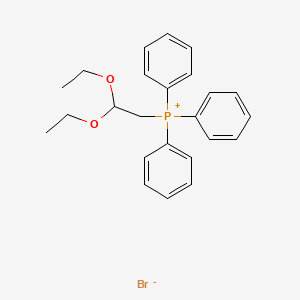
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
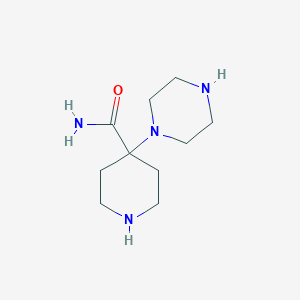





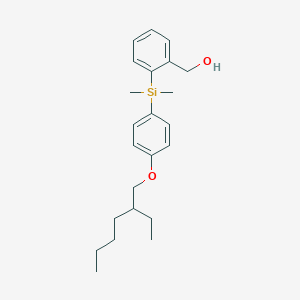
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)

